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molecular formula C10H10O B1215093 1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene CAS No. 2461-34-9

1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene

Cat. No. B1215093
M. Wt: 146.19 g/mol
InChI Key: ZWBOIOUXXAJRAU-UHFFFAOYSA-N
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Patent
US07612061B2

Procedure details

36.5 g of 1,2-dihydronaphthalene (280.3 mmol) are treated with Oxone® according to the method described in Step A of Example 8 to yield the expected product in the form of an oil.
Quantity
36.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH2:2]1.[OH:11]OS([O-])=O.[K+]>>[O:11]1[CH:8]2[CH2:7][CH2:6][C:5]3[C:10]([CH:9]12)=[CH:1][CH:2]=[CH:3][CH:4]=3 |f:1.2|

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
C1CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C2C1CCC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07612061B2

Procedure details

36.5 g of 1,2-dihydronaphthalene (280.3 mmol) are treated with Oxone® according to the method described in Step A of Example 8 to yield the expected product in the form of an oil.
Quantity
36.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH2:2]1.[OH:11]OS([O-])=O.[K+]>>[O:11]1[CH:8]2[CH2:7][CH2:6][C:5]3[C:10]([CH:9]12)=[CH:1][CH:2]=[CH:3][CH:4]=3 |f:1.2|

Inputs

Step One
Name
Quantity
36.5 g
Type
reactant
Smiles
C1CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C2C1CCC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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